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The compound can be found on some commercial vendor sites [], but these sites typically do not provide detailed information on the compound's use in research.
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione is a synthetic compound belonging to the quinazoline family, characterized by a fused bicyclic structure. This compound features a fluorine atom at the 7-position and an aminoethyl side chain at the 3-position of the quinazoline ring. The molecular formula for this compound is , with a molecular weight of approximately 195.17 g/mol. The presence of the fluorine atom is significant as it can enhance biological activity and lipophilicity, which are critical for drug development.
The chemical reactivity of 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione is influenced by its functional groups. Key reactions include:
Quinazoline derivatives, including 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione, exhibit a range of biological activities. Notably, they have been studied for their potential as antibacterial agents due to their ability to interact with bacterial topoisomerases, which are essential for DNA replication and transcription. The quinazoline-2,4-dione scaffold has shown promise in inhibiting type II topoisomerases, making it a candidate for developing new antibiotics .
The synthesis of 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione typically involves several steps:
These methods allow for the efficient production of the target compound with potential modifications for increased activity or selectivity .
3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione has potential applications in various fields:
Interaction studies have shown that compounds like 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione can form stable complexes with topoisomerases and DNA. These interactions typically involve hydrogen bonding and hydrophobic interactions that stabilize the drug-enzyme-DNA complex. Such studies are crucial for understanding the mechanism of action and optimizing the pharmacological properties of these compounds .
Several compounds share structural similarities with 3-(2-aminoethyl)-7-fluoroquinazoline-2,4(1H,3H)-dione. Here is a comparison highlighting its uniqueness:
Compound Name | CAS Number | Similarity Index | Unique Features |
---|---|---|---|
7-Fluoroquinazoline-2,4(1H,3H)-dione | 76088-98-7 | 0.95 | Lacks aminoethyl group; simpler structure |
7-Aminoquinazoline-2,4(1H,3H)-dione | 59674-85-0 | 0.85 | Contains an amino group instead of an aminoethyl group |
8-Fluoroquinazoline-2,4(1H,3H)-dione | 959236-96-5 | 0.95 | Fluorine at position 8 instead of position 7 |
6-Methylquinazoline-2,4(1H,3H)-dione | 62484-16-6 | 0.88 | Methyl substitution at position 6 |
1-Methylquinazoline-2,4(1H,3H)-dione | 604-50-2 | 0.80 | Methyl substitution at position 1 |
The unique combination of the aminoethyl side chain and fluorine substitution at position seven distinguishes this compound from others in its class.